2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile

Description

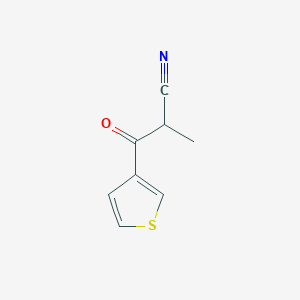

2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile (CAS: 1152626-12-4) is a nitrile-containing organic compound with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol . Its structure features a propanenitrile backbone substituted with a methyl group at position 2, a ketone group at position 3, and a thiophen-3-yl aromatic ring. The thiophene moiety, a sulfur-containing heterocycle, contributes to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-methyl-3-oxo-3-thiophen-3-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-6(4-9)8(10)7-2-3-11-5-7/h2-3,5-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMNBVRYBCEAHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile typically involves the reaction of thiophene derivatives with nitriles and ketones under specific conditions. One common method involves the use of a base-catalyzed reaction where thiophene-3-carboxaldehyde is reacted with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and features a thiophene ring, which contributes to its unique chemical properties. Its structure can be represented as follows:

Medicinal Chemistry

Pharmacological Potential

Research indicates that 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile exhibits potential pharmacological properties. Its structural similarity to other biologically active compounds suggests that it may possess anti-inflammatory, antimicrobial, or anticancer activities. Preliminary studies have shown that derivatives of this compound can inhibit specific enzymes related to disease processes.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of thiophene derivatives, including this compound. The results indicated that this compound inhibited the proliferation of cancer cells in vitro, suggesting a mechanism that warrants further investigation for therapeutic applications .

Materials Science

Synthesis of Functional Materials

The compound is utilized in the synthesis of functional materials due to its ability to form stable polymers and complexes. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability, making it suitable for applications in organic electronics.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Electrical Conductivity | High |

| Thermal Stability | Excellent |

| Mechanical Strength | Moderate to High |

Analytical Chemistry

Use as a Reagent

In analytical chemistry, this compound serves as a reagent for various chemical reactions, including coupling reactions in organic synthesis. It is particularly useful in the synthesis of complex organic molecules and can be employed in high-performance liquid chromatography (HPLC) methods for the analysis of thiophene derivatives.

Case Study: Chromatographic Analysis

A research team utilized this compound in HPLC methods to separate and analyze thiophene derivatives in environmental samples. The study demonstrated that the compound's unique properties allowed for improved resolution and detection limits compared to traditional methods .

Mechanism of Action

The mechanism by which 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. In medicinal chemistry, the compound’s functional groups can interact with biological targets, such as proteins or nucleic acids, to modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-methyl-3-oxo-3-(thiophen-3-yl)propanenitrile can be contextualized by comparing it to analogous propanenitrile derivatives. Below is a systematic analysis of key compounds:

3-Oxo-3-(thiophen-2-yl)propanenitrile

- CAS : 33898-90-7

- Molecular Formula: C₇H₅NOS

- Molecular Weight : 155.18 g/mol

- Key Differences: The thiophene ring is substituted at position 2 instead of position 3, altering electronic delocalization and steric interactions.

- Applications : Used as a precursor in organic synthesis, particularly in the development of heterocyclic compounds with antimicrobial activity (e.g., bis-thiadiazoles and bis-thiazoles) .

2-(3-Methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

- CAS : 1291678-94-8

- Molecular Formula : C₁₅H₁₂N₂O₂

- Molecular Weight : 252.27 g/mol

- Key Differences: Substituted with a 3-methoxyphenyl group and a pyridin-3-yl ring instead of thiophene.

- Applications : Likely explored in pharmaceutical research due to the pyridine moiety’s prevalence in drug design (e.g., kinase inhibitors) .

3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile

- Molecular Formula: C₁₆H₉ClF₃NO₂

- Key Differences: Contains a chloro-trifluoromethylphenoxy substituent, imparting strong electron-withdrawing effects and hydrophobicity. The trifluoromethyl group enhances metabolic stability, a desirable trait in agrochemicals or pharmaceuticals.

Comparative Data Table

Structural and Reactivity Insights

Electronic Effects :

- Thiophene 3-substitution (target compound) vs. 2-substitution (CAS 33898-90-7) influences resonance stabilization and dipole moments, affecting reactivity in cyclization or nucleophilic addition reactions .

- Pyridine and methoxyphenyl groups (CAS 1291678-94-8) introduce aromatic π-stacking capabilities and hydrogen-bonding sites, critical for receptor-targeted drug design .

- Steric Effects: The methyl group in the target compound may hinder access to the ketone moiety, reducing reactivity compared to non-methylated analogs like 3-oxo-3-(thiophen-2-yl)propanenitrile .

Biological Activity :

Biological Activity

2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile is a compound notable for its potential biological activities and applications in medicinal chemistry. Its structure features a thiophene ring, a ketone group, and a cyano group, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇NOS, with a molecular weight of 151.18 g/mol. The compound is characterized by:

- Functional Groups : A ketone (C=O) and a cyano group (-C≡N), which enhance its reactivity.

- Aromatic Ring : The thiophene ring contributes to its electronic properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with nitriles and ketones under specific conditions. A common method includes:

- Base-Catalyzed Reaction : Thiophene-3-carboxaldehyde is reacted with acetonitrile in the presence of sodium hydride.

- Controlled Environment : The reaction is conducted under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure product purity.

Research indicates that this compound interacts with biological systems primarily through bioreduction processes. Its primary target is the yeast Rhodotorula glutinis, where it undergoes bioreduction to yield intermediates useful in pharmaceutical synthesis, such as (S)-duloxetine, an antidepressant drug .

Biochemical Pathways

The compound's interaction with Rhodotorula glutinis leads to the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide via bioreduction, showcasing its utility in producing chiral compounds essential for drug development .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to this compound. For instance, spirooxindole derivatives synthesized from related compounds exhibited significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. These derivatives showed IC50 values as low as 6.40 µM, indicating potent cytotoxic effects .

Enzyme Interaction Studies

The compound has been utilized in enzyme-catalyzed reactions, serving as a probe in biochemical assays. Its ability to form stable complexes with biomolecules makes it valuable for studying enzyme mechanisms and interactions within biological systems .

Case Studies

- Study on Antiproliferative Activity : A study synthesized a series of spirooxindoles derived from this compound and evaluated their effects on MDA-MB-231 cells. Compounds showed significant induction of apoptosis through up-regulation of pro-apoptotic proteins like Bax and down-regulation of anti-apoptotic proteins like Bcl-2 .

- Bioreduction Application : In another study, the compound was reduced by Rhodotorula glutinis, leading to the production of (S)-duloxetine intermediates within 48 hours, highlighting its practical applications in pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between methyl cyanoacetate and thiophene-3-carbaldehyde, followed by hydrolysis and decarboxylation. Reaction optimization includes using catalytic piperidine in ethanol under reflux (0–5°C, 2 hours) to enhance yield . Solvent polarity and temperature control are critical to suppress side reactions like polymerization of the thiophene moiety. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography (using SHELX software for refinement) resolves the 3D structure, particularly the orientation of the thiophene ring and nitrile group .

- NMR spectroscopy (¹H/¹³C) confirms the methyl group at C2 (δ ~2.1 ppm) and the ketone carbonyl (δ ~190 ppm).

- IR spectroscopy identifies the nitrile stretch (~2200 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .

Q. What safety considerations are critical when handling this nitrile-containing compound in laboratory settings?

- Methodological Answer : The compound may release toxic HCN vapors under acidic conditions. Use fume hoods, nitrile gloves, and eye protection. Storage in airtight containers with desiccants prevents hydrolysis. Emergency protocols include immediate washing for skin/eye contact and administering amyl nitrite for cyanide exposure .

Advanced Research Questions

Q. How does the thiophen-3-yl substituent influence the electronic properties and reactivity compared to aromatic analogs like pyridinyl?

- Methodological Answer : The electron-rich thiophene ring enhances π-conjugation with the ketone and nitrile groups, increasing electrophilicity at the carbonyl carbon. Computational studies (DFT) reveal a lower LUMO energy (-1.8 eV) compared to pyridinyl analogs (-1.5 eV), favoring nucleophilic attacks. Substituent effects can be quantified via Hammett σ constants (thiophene σ ~0.15 vs. pyridine σ ~0.60) .

Q. What strategies resolve discrepancies in crystallographic data refinement for this compound?

- Methodological Answer : Discrepancies in thermal parameters or bond lengths can arise from disorder in the thiophene ring. Use SHELXL’s PART and SUMP commands to model partial occupancy. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis validate hydrogen-bonding interactions (e.g., C–H⋯N between nitrile and thiophene) .

Q. How can computational methods predict the compound’s behavior in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculates metal-ligand binding energies to assess suitability as a ligand. For example, the thiophene sulfur’s lone pairs may coordinate to transition metals (e.g., Ni(II) or Fe(CO)₅), forming stable complexes. Molecular docking studies predict interactions with biological targets (e.g., enzyme active sites) .

Q. What are the challenges in synthesizing metal complexes with this compound as a ligand?

- Methodological Answer : Competing coordination sites (nitrile vs. thiophene sulfur) require pH control (e.g., basic conditions favor S-coordination). Steric hindrance from the methyl group at C2 may limit chelation. Spectrophotometric titration (UV-Vis) monitors metal-ligand stoichiometry, while cyclic voltammetry assesses redox activity in complexes .

Data Contradiction Analysis

- Example : Conflicting reports on the ketone’s reactivity in nucleophilic additions may arise from solvent polarity effects. Polar aprotic solvents (DMF) stabilize enolate intermediates, while protic solvents (MeOH) favor keto-enol tautomerism. Replicate experiments under controlled conditions (e.g., deuterated solvents for in-situ NMR monitoring) clarify mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.